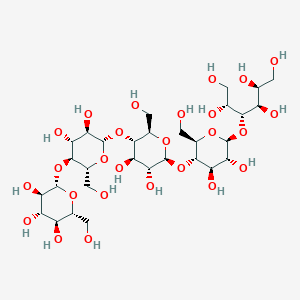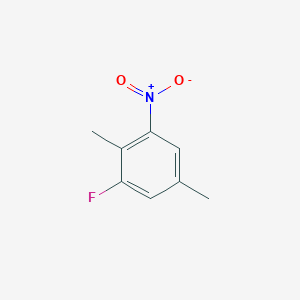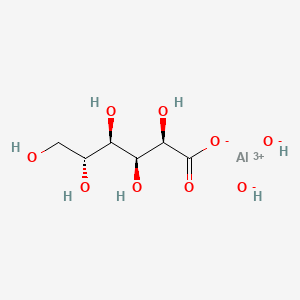
1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,4-b-D-Cellopentaitol can be synthesized through the reduction of cellotetraose using sodium borohydride (NaBH4) as the reducing agent. The reaction typically occurs in an aqueous medium under mild conditions to prevent the degradation of the sugar alcohol.
Industrial Production Methods: On an industrial scale, the production of 1,4-b-D-Cellopentaitol involves large-scale reduction processes using borohydride reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound.
化学反应分析
Types of Reactions: 1,4-b-D-Cellopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine (Br2) or hydrogen peroxide (H2O2) can be used to oxidize 1,4-b-D-Cellopentaitol.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of cellotetraose to produce 1,4-b-D-Cellopentaitol.
Substitution: Various nucleophiles can react with 1,4-b-D-Cellopentaitol under acidic or basic conditions to form substituted derivatives.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes can be formed as oxidation products.
Reduction Products: The primary product is 1,4-b-D-Cellopentaitol itself.
Substitution Products: Various substituted sugar alcohols and esters can be synthesized.
科学研究应用
1,4-b-D-Cellopentaitol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Investigated for its role in modulating glucose metabolism and insulin sensitivity.
Medicine: Potential therapeutic agent for type 2 diabetes due to its glucose-lowering effects.
Industry: Utilized in drug delivery systems, nanotechnology, and renewable energy technologies.
作用机制
The mechanism by which 1,4-b-D-Cellopentaitol exerts its effects involves the modulation of glucose metabolism pathways. It enhances insulin sensitivity by interacting with insulin receptors and influencing glucose uptake in cells. The molecular targets include insulin receptors and glucose transporters, with pathways involving the PI3K/Akt signaling cascade.
相似化合物的比较
1,4-b-D-Cellopentaitol is unique compared to other sugar alcohols due to its specific structure and biological activity. Similar compounds include:
Cellotriose: A shorter chain sugar alcohol with different metabolic effects.
Maltotetraose: Another tetrasaccharide with distinct structural and functional properties.
Isomaltulose: A disaccharide with similar applications in glucose metabolism but different chemical properties.
Does this cover everything you were looking for?
属性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHNNNGMBRWNEY-YIQJLYQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)




![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)




